Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
943310-52-9 structure
Nombre del producto:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Número CAS:943310-52-9
MF:C13H16BFO3
Megavatios:250.073747634888
CID:3032312
PubChem ID:59420279

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-氟-2-醛基苯硼酸频呢醇酯
    • 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-Fluoro-2-formylphenylboronic acid pinacol ester
    • 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
    • N10678
    • (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
    • 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
    • EN300-12599310
    • AKOS028114857
    • DB-100340
    • SCHEMBL137873
    • MFCD18731000
    • CS-16359
    • Z2049760593
    • STGVEURXAACTES-UHFFFAOYSA-N
    • 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • CS-0096064
    • 943310-52-9
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Renchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
    • Clave inchi: STGVEURXAACTES-UHFFFAOYSA-N
    • Sonrisas: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Atributos calculados

  • Calidad precisa: 250.1176527g/mol
  • Masa isotópica única: 250.1176527g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 316
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-12599310-0.05g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
0.05g
$64.0 2023-05-06
Enamine
EN300-12599310-0.1g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
0.1g
$89.0 2023-05-06
Enamine
EN300-12599310-5.0g
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95%
5g
$991.0 2023-05-06
Chemenu
CM219272-1g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95+%
1g
$645 2022-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62104-1g
4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96%
943310-52-9 96%
1g
¥8011.00 2023-02-25
Aaron
AR01KLEG-250mg
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
250mg
$11.00 2025-02-12
Aaron
AR01KLEG-10g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 97%
10g
$186.00 2024-07-18
Aaron
AR01KLEG-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
5g
$93.00 2025-02-12
abcr
AB594982-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
943310-52-9
5g
€202.60 2024-07-24
Ambeed
A459770-5g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
5g
$102.0 2025-03-05

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  36 h, 80 °C
Referencia
Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide
Jhang, Yuan-Ye; Fan-Chiang, Tai-Ting; Huang, Jun-Min; Hsieh, Jen-Chieh, Organic Letters, 2016, 18(5), 1154-1157

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Referencia
ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Synlett, 2016, 27(14), 2043-2050

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ;  2 h, rt → 80 °C
Referencia
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  16 h, 100 °C
Referencia
Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 80 °C; overnight, 80 °C
Referencia
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  16 h, 110 °C
Referencia
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Referencia
Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2016, 138(1), 84-87

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
Referencia
Preparation method of antifungal drug tavaborole
, China, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Referencia
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; Wei, Lin-Wen; Huang, Yuan, Organic Letters, 2023, 25(10), 1661-1666

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Referencia
Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes
Rej, Supriya; Chatani, Naoto, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  rt → 105 °C; 16 h, 100 - 105 °C
Referencia
Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Benzene ;  14 h, reflux
Referencia
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
Preparation of boron-containing small molecules and nucleosides for treating fungal infections
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Referencia
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; Li, Zhao-Feng; Ning, Xiang-Li; Deng, Ji; Yu, Jun-Lin; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

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